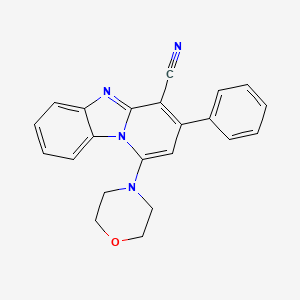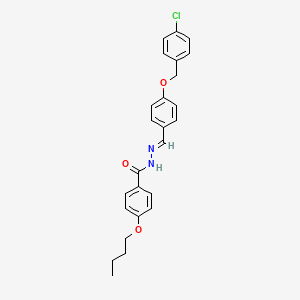![molecular formula C20H23N5OS B12008762 5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12008762.png)
5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(Diéthylamino)-2-((E)-{[3-(4-méthylphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}méthyl)phénol est un composé organique complexe qui comprend un groupe diéthylamino, un cycle triazole et un groupe phénol.
Méthodes De Préparation
La synthèse du 5-(Diéthylamino)-2-((E)-{[3-(4-méthylphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}méthyl)phénol implique généralement plusieurs étapes, notamment la formation du cycle triazole et l'attachement des groupes diéthylamino et phénol. Les conditions réactionnelles nécessitent souvent des catalyseurs et des solvants spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier le cycle triazole ou d'autres groupes fonctionnels.
Applications de la recherche scientifique
Le 5-(Diéthylamino)-2-((E)-{[3-(4-méthylphényl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}méthyl)phénol présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Science des matériaux : Utilisé dans le développement de nouveaux matériaux ayant des propriétés électroniques ou photoniques spécifiques
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le cycle triazole et le groupe phénol jouent un rôle crucial dans la liaison à ces cibles, ce qui conduit à divers effets biologiques. Les voies exactes et les cibles moléculaires peuvent varier en fonction de l'application et du contexte spécifiques .
Applications De Recherche Scientifique
5-(Diethylamino)-2-((E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Materials Science: Utilized in the development of new materials with specific electronic or photonic properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenol group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Les composés similaires comprennent :
4-({[4-(diéthylamino)phényl]imino}méthyl)phénol : Partage les groupes diéthylamino et phénol mais diffère dans la structure du cycle triazole.
(E)-4-(((3-(diéthylamino)propyl)imino)méthyl)-1-(4-nitrophényl)-3-propyl-1H-pyrazol-5-ol : Contient un cycle pyrazole au lieu d'un cycle triazole
Propriétés
Formule moléculaire |
C20H23N5OS |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5OS/c1-4-24(5-2)17-11-10-16(18(26)12-17)13-21-25-19(22-23-20(25)27)15-8-6-14(3)7-9-15/h6-13,26H,4-5H2,1-3H3,(H,23,27)/b21-13+ |
Clé InChI |
XFZLAQRKKONWHG-FYJGNVAPSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
![2-ethoxy-4-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12008709.png)


![4-methyl-2H-isothiazolo[4,5-b]indol-3(4H)-one 1,1-dioxide](/img/structure/B12008736.png)
![N-(2-fluorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008737.png)



![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)
